- CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockers, Tetrahedron, 1999, 55(50), 14381-14390

Cas no 93379-54-5 ((S)-Atenolol)

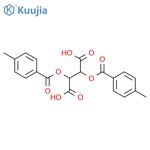

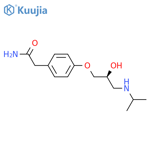

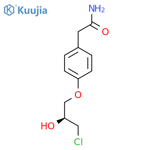

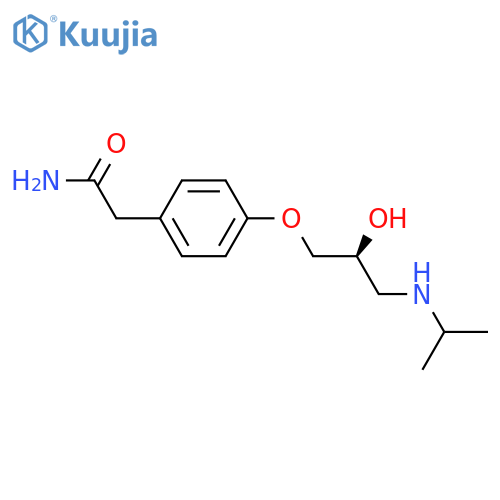

(S)-Atenolol structure

(S)-Atenolol 化学的及び物理的性質

名前と識別子

-

- Esatenolol

- (S)-Atenolol

- (S)-(-)-Atenolol

- S-ATENOLOL

- 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)

- Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)

- (-)-Atenolol

- (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide

- 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

- S-(-)-Atenolol

- ESATENOLOL [MART.]

- ESATENOLOL [JAN]

- Prestwick3_000953

- DTXSID10239405

- HMS3260O14

- NCGC00015007-05

- 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE

- CHEBI:31556

- Prestwick2_000536

- 93379-54-5

- 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide

- Esatenolol [INN]

- GS-0672

- NCGC00015007-04

- ESATENOLOL [WHO-DD]

- Tocris-0393

- NCGC00024566-01

- MFCD00074918

- AB00513856

- BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-

- (S)-(-)-Atenolol, powder

- GEO-02804

- SR-01000597666

- HMS3675I05

- NCGC00016880-04

- NCGC00016880-03

- HMS2235B16

- S(-)-Atenolol

- CHEMBL343633

- NCGC00015007-03

- (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide

- EN300-18539569

- HMS2097P08

- Tocris-0387

- CCG-204251

- A-143

- BPBio1_001042

- DPF757BOSR

- HMS3266K19

- NCGC00015007-02

- S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide

- NCGC00016880-07

- NCGC00260841-01

- MLS002153864

- NCGC00093636-02

- CAS-56715-13-0

- NCGC00024570-04

- NCGC00093636-01

- Lopac-A-143

- EU-0100156

- Q24255323

- SCHEMBL4363

- CAS-93379-54-5

- AKOS015894675

- NCGC00016880-02

- Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

- BSPBio_000946

- Atenolol, (s)-

- Tox21_500156

- NCGC00024570-02

- NCGC00016880-06

- SR-01000597666-1

- 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide

- Prestwick0_000536

- NCGC00016880-01

- (S)-()-Atenolol

- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-

- NCGC00093636-03

- (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide

- Lopac-A-7655

- Prestwick1_000536

- NS00099224

- NCGC00024570-01

- Lopac-A-142

- NCGC00015007-12

- NCGC00024570-03

- W-200527

- D01471

- LP00156

- SPBio_002472

- NCGC00016880-05

- NCGC00016880-13

- HMS3411I05

- Atenolol, (-)-

- UNII-DPF757BOSR

- HMS3714P08

- atenolol-(-)

- Lopac0_000156

- BRD-K44993696-001-03-2

- SR-01000597666-3

- BRD-K44993696-001-05-7

- 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide

- (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide

- Esatenolol (JAN/INN)

- (S)(-)-atenolol

- BRD-K44993696-001-12-3

- (S)-(-)-Atenolol, 99%

- SMR000326748

- NCGC00015007-01

- DB13443

- SDCCGSBI-0050144.P002

-

- インチ: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1

- InChIKey: METKIMKYRPQLGS-LBPRGKRZSA-N

- ほほえんだ: O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C

計算された属性

- せいみつぶんしりょう: 266.163043g/mol

- ひょうめんでんか: 0

- XLogP3: 0.2

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 8

- どういたいしつりょう: 266.163043g/mol

- 単一同位体質量: 266.163043g/mol

- 水素結合トポロジー分子極性表面積: 84.6Ų

- 重原子数: 19

- 複雑さ: 263

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: うすいピンク色の固体

- ゆうかいてん: 148-152 °C(lit.)

- ようかいど: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL

- ようかいせい: 水に溶ける

(S)-Atenolol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04198-100mg |

(S)-(-)-Atenolol |

93379-54-5 | 100mg |

¥9078.0 | 2021-09-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203687B-2.5 g |

S-(−)-Atenolol, |

93379-54-5 | 2.5 g |

¥15,042.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203687A-50 mg |

S-(−)-Atenolol, |

93379-54-5 | 50mg |

¥2,031.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203687A-50mg |

S-(−)-Atenolol, |

93379-54-5 | 50mg |

¥2031.00 | 2023-09-05 | ||

| A2B Chem LLC | AB56143-250mg |

(S)-Atenolol |

93379-54-5 | 250mg |

$333.00 | 2024-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203687B-2.5g |

S-(−)-Atenolol, |

93379-54-5 | 2.5g |

¥15042.00 | 2023-09-05 | ||

| TRC | A790085-5mg |

(S)-Atenolol |

93379-54-5 | 5mg |

$ 92.00 | 2023-04-19 | ||

| TRC | A790085-50mg |

(S)-Atenolol |

93379-54-5 | 50mg |

$ 135.00 | 2023-04-19 | ||

| TRC | A790085-2.5g |

(S)-Atenolol |

93379-54-5 | 2.5g |

$ 1476.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203687-10mg |

S-(−)-Atenolol, |

93379-54-5 | 10mg |

¥677.00 | 2023-09-05 |

(S)-Atenolol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Dimethylformamide

1.2 -

1.3 -

1.4 Solvents: Water

1.5 Solvents: Ethyl acetate

1.2 -

1.3 -

1.4 Solvents: Water

1.5 Solvents: Ethyl acetate

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, 10 - 15 °C

リファレンス

- Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Water ; 30 min, rt

1.2 20 - 60 °C; 12 - 24 h

1.2 20 - 60 °C; 12 - 24 h

リファレンス

- Method for preparing (S)-atenolol, Korea, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 45 - 50 psi, 35 - 38 °C

リファレンス

- Improved process for the industrial manufacture of atenolol, India, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Methanol ; 23 °C

1.2 Reagents: Ammonia ; 23 °C

1.3 Catalysts: Calcium hydride ; 30 h, 23 °C

1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C

1.2 Reagents: Ammonia ; 23 °C

1.3 Catalysts: Calcium hydride ; 30 h, 23 °C

1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C

リファレンス

- Process for the preparation of pure (S)-enantiomer of atenolol, Croatia, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Water ; 12 h, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11

リファレンス

- Lipase-catalyzed green synthesis of enantiopure atenolol, RSC Advances, 2015, 5(21), 15850-15860

合成方法 7

はんのうじょうけん

1.1 Solvents: Water ; rt → 10 °C; 3 h, 10 - 15 °C; 10 h

リファレンス

- Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine., United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 700 kPa, 50 °C

1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C

1.3 Reagents: Calcium hydride ; 24 h, rt

1.4 Reagents: Water ; 1 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C

1.3 Reagents: Calcium hydride ; 24 h, rt

1.4 Reagents: Water ; 1 h, rt

リファレンス

- Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomers, Journal of Separation Science, 2005, 28(3), 251-256

合成方法 9

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt

リファレンス

- Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrin, Applied Organometallic Chemistry, 2008, 22(10), 583-591

合成方法 10

はんのうじょうけん

1.1 Solvents: Isopropanol ; rt → 38 °C; 7 h, 38 °C

リファレンス

- Method for preparation of (S)-Atenolol, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt

リファレンス

- Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal salts, Bulletin of the Korean Chemical Society, 2008, 29(2), 313-318

合成方法 12

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 0 - 5 °C; 1 d, rt

リファレンス

- An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolution, Bioorganic & Medicinal Chemistry, 2005, 13(3), 627-630

合成方法 13

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Process for producing optically active atenolol and intermediate thereof, European Patent Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 310 - 345 kPa, 35 - 38 °C

リファレンス

- Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale, Russian Federation, , ,

合成方法 15

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Preparation of optically active atenolol and its intermediates, Japan, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium methoxide , Ammonia Solvents: Methanol ; 20 °C; 24 h, 20 °C

リファレンス

- Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step, Croatia, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Methanol

リファレンス

- Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell Structure, Journal of Physical Chemistry C, 2009, 113(19), 8313-8319

合成方法 18

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water

リファレンス

- Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexes, Helvetica Chimica Acta, 2008, 91(2), 317-332

合成方法 19

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Manufacture of optically active atenolol and its intermediates, Japan, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide

リファレンス

- Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenolol, Journal of Organic Chemistry, 1992, 57(22), 6003-5

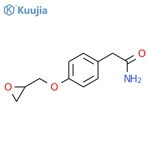

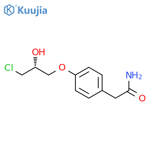

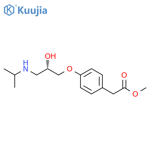

(S)-Atenolol Raw materials

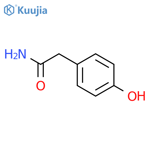

- 4-Hydroxyphenylacetamide

- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid

- (S)-Atenolol

- 4-(2S)-2-Oxiranylmethoxybenzeneacetamide

- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, methyl ester

- (R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

- 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide

- 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide

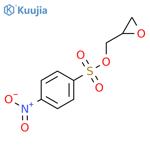

- (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

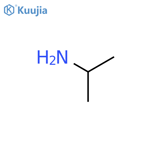

- propan-2-amine

- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, butyl ester

(S)-Atenolol Preparation Products

(S)-Atenolol 関連文献

-

Joni Agustian,Azlina Harun Kamaruddin,Hassan Y. Aboul-Enein RSC Adv. 2016 6 26077

-

Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011

-

Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881

-

Rajender Kumar,Ravi Bhushan RSC Adv. 2014 4 50130

-

Leif Schweitz,Lars I. Andersson,Staffan Nilsson Analyst 2002 127 22

93379-54-5 ((S)-Atenolol) 関連製品

- 81024-43-3((R)-Metoprolol)

- 51384-51-1(Metoprolol)

- 29122-68-7(Atenolol)

- 81024-42-2((S)-Metoprolol)

- 98418-47-4(Metoprolol succinate)

- 56715-13-0((R)-(+)-Atenolol)

- 56392-17-7(Metoprolol Tartrate (mixture of isomers))

- 37350-58-6(Metoprolol)

- 87619-83-8(4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))

- 56392-14-4(Metoprolol Acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬